molecular formula C17H15ClFNO3 B2694956 [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1003374-91-1

[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2694956
CAS No.: 1003374-91-1
M. Wt: 335.76
InChI Key: WXIVUHXUROEGDC-UHFFFAOYSA-N
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Description

[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic organic compound characterized by a hybrid structure combining an anilinoacetamide moiety and a substituted phenylacetate group. The molecule features:

  • Anilinoacetamide core: A 3-fluoro-4-methyl-substituted aniline linked to a 2-oxoethyl group. The fluorine atom at the 3-position and methyl group at the 4-position introduce steric and electronic effects that influence solubility and reactivity.

The fluorine and chlorine substituents likely contribute to its stability and intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for crystallinity and biological activity .

Properties

IUPAC Name

[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-2-7-14(9-15(11)19)20-16(21)10-23-17(22)8-12-3-5-13(18)6-4-12/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIVUHXUROEGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-fluoro-4-methylaniline with ethyl chloroacetate under basic conditions to form the intermediate [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] acetate. This intermediate is then reacted with 4-chlorophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process. Scale-up procedures are also implemented to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluoro and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of fluoro or chloro groups with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors. It can serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, this compound could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities. Research may focus on its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and chloro groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Solubility

  • Electron-withdrawing groups (EWGs) : Fluorine and chlorine reduce water solubility due to increased lipophilicity. For example, the target compound (predicted solubility <10 µg/mL) and CAS 391239-25-1 lack polar groups, resulting in lower aqueous solubility compared to the methoxy-substituted analog (9 µg/mL) .
  • Methoxy groups : The 4-OCH3 substituent in CAS 877154-73-9 introduces polarity, enhancing solubility despite its higher molecular weight .

Crystallographic and Stability Considerations

  • Hydrogen bonding : The 2-oxoethyl group facilitates intramolecular interactions (e.g., C–H···O in CAS 391239-25-1), stabilizing crystal lattices .
  • Halogen bonding: Chlorine and fluorine may participate in non-covalent interactions, improving thermal stability .

Biological Activity

The compound [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables to elucidate its biological significance.

  • IUPAC Name : this compound
  • Molecular Formula : C20H20ClF N3O5
  • Molecular Weight : 433.45 g/mol
  • CAS Number : 941944-71-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, influencing enzymatic functions and cellular processes. The following sections detail specific areas of activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects against bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's structural features, particularly the presence of fluorine and chlorine atoms, may enhance its binding affinity to microbial targets.

Bacterial Strain IC50 (µg/mL)
Salmonella typhi15.5
Bacillus subtilis12.3
Escherichia coli20.0

Anticancer Activity

Studies have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. A notable investigation into the effects on melanoma cells revealed that compounds structurally related to this compound showed promising results in inhibiting cell proliferation.

Cell Line Inhibition (%) Concentration (µM)
Melanoma (A375)7010
Breast Cancer (MCF7)6515

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis.
  • Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Effects : A comprehensive study assessed the antimicrobial activity against a panel of pathogens, demonstrating significant inhibition rates that suggest potential for therapeutic applications.
  • Cancer Research : In vitro studies on melanoma cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls, reinforcing its potential as an anticancer agent.

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